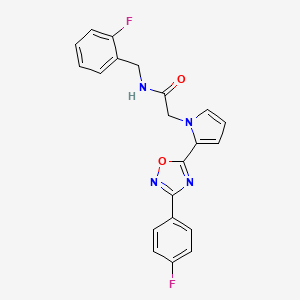

N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Description

N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a fluorinated small molecule featuring a pyrrole-acetamide core linked to a 1,2,4-oxadiazol-5-yl moiety. This compound shares structural motifs common in medicinal chemistry, where fluorination is often employed to improve metabolic stability and binding affinity .

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N4O2/c22-16-9-7-14(8-10-16)20-25-21(29-26-20)18-6-3-11-27(18)13-19(28)24-12-15-4-1-2-5-17(15)23/h1-11H,12-13H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSTTZVLRYKBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.

Coupling of the fluorobenzyl group: The final step involves the coupling of the fluorobenzyl group with the pyrrole-oxadiazole intermediate, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The fluorine atoms in the benzyl and phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, including polymers and nanomaterials.

Chemical Biology: The compound can be used as a probe to study biological processes and to elucidate the mechanisms of action of various biomolecules.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

Receptors: It may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.

Pathways: The compound may influence various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzyl group, oxadiazole ring, and acetamide-linked moieties. Below is a systematic comparison based on pharmacological, synthetic, and physicochemical data:

Substituent Variations on the Benzyl Group

- N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (): Key Difference: Chlorine replaces fluorine at the benzyl position. Impact: Chlorine’s larger atomic radius and higher electronegativity may alter steric interactions and binding kinetics compared to fluorine.

N-(4-fluorophenyl)acetamide derivatives ():

- Example : 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide (CAS: 1260912-93-3).

- Key Difference : The 2-fluorobenzyl group is replaced with a 4-fluorophenyl directly attached to the acetamide nitrogen.

- Impact : This substitution reduces steric hindrance but may decrease selectivity for targets requiring a benzyl-binding pocket .

Oxadiazole Ring Modifications

- 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole (): Example: 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide. Key Difference: The 4-fluorophenyl on the oxadiazole is replaced with a benzodioxol group.

3-(4-Ethylphenyl)-1,2,4-oxadiazole ():

- Example : 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole.

- Key Difference : Ethylphenyl and tetrazole groups replace fluorophenyl and pyrrole moieties.

- Impact : These modifications significantly alter electronic properties, with tetrazole rings offering zwitterionic character that may improve solubility but reduce blood-brain barrier penetration .

Pharmacological Activity

-

- The compound 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide demonstrated higher binding affinity to Mycobacterium tuberculosis targets compared to the parent compound. This suggests that piperidine-carboxamide scaffolds may enhance target engagement over pyrrole-acetamide cores .

-

- Fluorinated benzyl derivatives (e.g., ) are synthesized via nucleophilic substitution under anhydrous conditions, whereas chlorinated analogs () require careful handling of alkyl halides. The 2-fluorobenzyl group in the target compound likely offers a balance between synthetic feasibility and bioactivity .

Critical Analysis

- Fluorine vs. Chlorine : Fluorine’s smaller size and lower polarizability may favor tighter target binding, whereas chlorine’s bulk could improve off-target selectivity .

- Oxadiazole Substituents : 4-Fluorophenyl optimizes π-π stacking in hydrophobic pockets, while benzodioxol derivatives may face metabolic challenges .

Biological Activity

N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C21H19F2N5O2

- Molecular Weight : 429.41 g/mol

- CAS Number : Not available

The structure consists of a fluorobenzyl moiety linked to a pyrrole and oxadiazole ring system, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the oxadiazole ring via cyclization.

- Coupling reactions to attach the fluorobenzyl and pyrrole moieties.

- Final acetamide formation through acylation.

Anticancer Activity

Several studies have assessed the anticancer potential of this compound. For instance, in vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 3.5 |

| HeLa (Cervical Cancer) | 4.0 |

These values indicate that the compound exhibits promising activity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, it showed notable activity:

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation and bacterial growth. Further studies are needed to elucidate the exact mechanisms at the molecular level.

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor xenografts in mice. The results indicated a reduction in tumor size by approximately 50% after treatment with the compound compared to control groups over a four-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.